molecular formula C17H16N4OS2 B3672221 1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

Cat. No.: B3672221
M. Wt: 356.5 g/mol
InChI Key: GFCRLSGLFPNWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.

Preparation Methods

The synthesis of 1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves multiple steps:

Chemical Reactions Analysis

1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea has several scientific research applications:

Comparison with Similar Compounds

1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c1-12-7-9-14(10-8-12)18-15(22)19-16-20-21-17(24-16)23-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCRLSGLFPNWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.